N-Desmethyl neratinib

Description

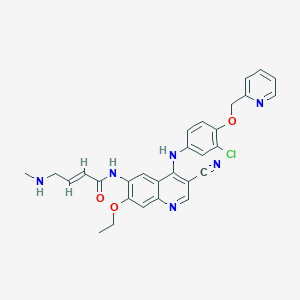

Structure

3D Structure

Properties

CAS No. |

915788-27-1 |

|---|---|

Molecular Formula |

C29H27ClN6O3 |

Molecular Weight |

543.0 g/mol |

IUPAC Name |

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(methylamino)but-2-enamide |

InChI |

InChI=1S/C29H27ClN6O3/c1-3-38-27-15-24-22(14-25(27)36-28(37)8-6-11-32-2)29(19(16-31)17-34-24)35-20-9-10-26(23(30)13-20)39-18-21-7-4-5-12-33-21/h4-10,12-15,17,32H,3,11,18H2,1-2H3,(H,34,35)(H,36,37)/b8-6+ |

InChI Key |

PBRLDMHPDXNMBV-SOFGYWHQSA-N |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CNC |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCNC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies of N Desmethyl Neratinib

Synthetic Pathways for N-Desmethyl Neratinib (B1684480) and Its Analogues

The synthesis of N-Desmethyl neratinib is analogous to the established routes for its parent compound, neratinib, with modifications centering on the introduction of the terminal N-methylamino group. The core structure, a substituted quinoline (B57606), is typically assembled first, followed by the attachment of the butenamide side chain. mdpi.com

One common strategy for neratinib synthesis involves the coupling of the key intermediate, 6-amino-4-[3-chloro-4-(2-pyridinylmethoxy)-anilino]-3-cyano-7-ethoxy quinoline, with an activated form of 4-(dimethylamino)but-2-enoic acid. chemrxiv.org To generate this compound, this process is adapted by replacing the dimethylamino-containing side chain precursor with a monomethylamino equivalent.

A plausible synthetic approach would utilize a protected form of 4-(methylamino)but-2-enoic acid to prevent unwanted side reactions at the secondary amine. For instance, 4-(N-tert-butoxycarbonyl-N-methylamino)but-2-enoic acid can be converted to its corresponding acid chloride. This activated intermediate is then reacted with the quinoline core to form a protected amide. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the desired this compound.

Alternative methods, such as the Wittig-Horner reaction, have been developed for the synthesis of neratinib to avoid harsh reagents like oxalyl chloride. researchgate.net This approach could also be adapted for this compound. The synthesis would involve reacting an N-protected methylaminoacetaldehyde with a phosphonate-modified quinoline intermediate.

A comparison of potential reagents for the final coupling step is outlined below:

| Reagent for Side Chain Introduction | Protection Strategy | Key Reaction Type | Resulting Compound |

| 4-(Dimethylamino)but-2-enoyl chloride | None required | Acylation | Neratinib |

| 4-(N-Boc-N-methylamino)but-2-enoyl chloride | Boc group on methylamine (B109427) | Acylation, followed by Deprotection | This compound |

| N-Boc-N-methylaminoacetaldehyde | Boc group on methylamine | Wittig-Horner Reaction | This compound |

The synthesis of analogues can be achieved by modifying either the quinoline core or the butenamide side chain, allowing for the exploration of structure-activity relationships.

Methodologies for Isotopic Labeling and Derivatization for Research Applications

Isotopic labeling of this compound is crucial for a variety of research applications, particularly in metabolic studies and as an internal standard for quantitative bioanalysis by mass spectrometry. researchgate.net Stable isotope-labeled (SIL) compounds are preferred as they exhibit nearly identical chemical and physical properties to the unlabeled analyte but are distinguishable by mass, which is ideal for LC-MS-based quantification. researchgate.net

Isotopic Labeling: The introduction of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be achieved by incorporating labeled precursors during synthesis. nih.govresearchgate.net

Deuterium Labeling: A common strategy is to use deuterated reagents. For instance, reacting the quinoline intermediate with a side chain synthesized using deuterated methylamine (CD₃NH₂) would yield a D₃-labeled this compound. This approach is efficient for introducing a clear mass shift for mass spectrometry analysis.

Carbon-13 Labeling: ¹³C atoms can be incorporated into the butenamide chain by using ¹³C-labeled starting materials for the synthesis of the butenoic acid precursor. This method provides a stable label that is not susceptible to back-exchange.

These labeled analogues serve as ideal internal standards in pharmacokinetic studies, allowing for precise measurement of the concentration of this compound in biological matrices. researchgate.net

Derivatization for Analysis: Derivatization is a chemical modification technique used to enhance the analytical properties of a compound, such as improving its chromatographic separation or detectability. asianpubs.org For a complex molecule like this compound, which possesses multiple functional groups, derivatization can be employed to:

Improve Chromatographic Resolution: The secondary amine or other reactive sites could be reacted with chiral derivatizing reagents to form diastereomers. This allows for the separation and quantification of enantiomers on a non-chiral HPLC column. researchgate.net

Enhance Detection: Attaching a chromophore or fluorophore can increase the sensitivity of detection by UV-Vis or fluorescence detectors, respectively.

| Labeling/Derivatization Method | Purpose | Typical Reagent/Isotope | Application |

| Stable Isotope Labeling | Quantitative Bioanalysis (LC-MS) | D, ¹³C, ¹⁵N | Internal Standard |

| Chiral Derivatization | Enantiomeric Separation | Chiral Reagents (e.g., L-proline derivatives) | HPLC Analysis |

| Chromophoric Labeling | Enhanced UV-Vis Detection | UV-absorbing tags | HPLC-UV Analysis |

Strategies for Preparing Research-Grade this compound for Preclinical Use

The preparation of this compound for preclinical studies demands a high degree of chemical purity to ensure that observed biological effects are attributable solely to the compound of interest. frontiersin.org This requires robust purification methods and rigorous analytical characterization.

Purification Strategies: Following the final synthetic step, the crude this compound product is typically subjected to one or more purification techniques:

Recrystallization: This is a primary method for purifying solid compounds. The selection of an appropriate solvent system, such as a mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) (THF), is critical. chemicalbook.comnewdrugapprovals.org The process involves dissolving the crude product in a hot solvent mixture and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Chromatography: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is used for high-resolution separation and purification. Reversed-phase columns (e.g., C18) are commonly employed, with a mobile phase consisting of a mixture of organic solvents (like acetonitrile or methanol) and an aqueous buffer. chemrxiv.orgsielc.com

Acid-Base Extraction: The basic nature of the amine groups in this compound can be exploited for purification. The compound can be dissolved in an acidic aqueous solution to wash away non-basic impurities with an organic solvent. Subsequently, basifying the aqueous layer will precipitate the pure compound, which can then be extracted into an organic solvent.

Characterization and Quality Control: To confirm the identity and purity of the final product, a suite of analytical techniques is employed. Reference standards for this compound (also known as Neratinib Metabolite M6) are used for comparison. veeprho.com

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by identifying and quantifying any impurities.

Mass Spectrometry (MS): Confirms the molecular weight of the compound and provides structural information through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise chemical structure and confirming the absence of structural isomers or residual solvents.

Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) to verify the empirical formula.

The combination of these purification and analytical methods ensures that the this compound produced is of sufficient quality and purity for reliable preclinical research.

| Technique | Purpose in Preparation |

| Recrystallization | Bulk purification of the final solid product. chemicalbook.comnewdrugapprovals.org |

| Preparative HPLC | High-resolution purification to remove closely related impurities. chemrxiv.org |

| Mass Spectrometry | Confirmation of molecular identity and mass. |

| NMR Spectroscopy | Unambiguous structural confirmation and purity assessment. |

Metabolism and Biotransformation Pathways Yielding N Desmethyl Neratinib

Identification of Specific Enzymatic Systems Involved in N-Desmethylation

The conversion of neratinib (B1684480) to N-Desmethyl neratinib is not a spontaneous chemical alteration but a highly regulated process mediated by specific enzyme systems within the body. In vitro and preclinical studies have identified the primary enzymatic machinery responsible for this N-desmethylation reaction. These enzymes are predominantly located in the liver, the body's main site for drug metabolism. nih.gov

The Cytochrome P450 (CYP) superfamily of enzymes is a crucial component of Phase I metabolism, responsible for the oxidation of a vast array of xenobiotics, including many therapeutic drugs. nih.gov Preclinical and clinical pharmacology studies have unequivocally demonstrated that neratinib is predominantly metabolized by the CYP3A4 isoenzyme. nih.govdrugbank.commusechem.com This enzyme is highly expressed in the liver and intestine and is a common pathway for the metabolism of numerous medications. nih.gov

The N-desmethylation of neratinib to form its M6 metabolite, this compound, is a key transformation catalyzed by CYP3A4. nerlynxhcp.comoncologynewscentral.com The activity of CYP3A4 can significantly influence the pharmacokinetic profile of neratinib. For instance, co-administration with potent CYP3A4 inhibitors can lead to a substantial increase in neratinib plasma concentrations. nih.gov Conversely, increased CYP3A4 activity has been identified in preclinical models as a potential mechanism of acquired resistance to neratinib, highlighting the enzyme's central role in the drug's disposition and efficacy. researchgate.netnih.gov

Comparative Metabolic Profiling of Neratinib and this compound in Preclinical Models

Metabolic profiling in preclinical and clinical settings aims to identify and quantify the drug and its metabolites to understand its absorption, distribution, metabolism, and excretion (ADME) properties. For neratinib, several active metabolites have been identified in plasma, including this compound (M6).

Studies in healthy subjects have provided quantitative data on the systemic exposure of these metabolites relative to the parent drug at steady state. This compound (M6) is one of the major circulating metabolites, with a systemic exposure, as measured by the area under the curve (AUC), that is approximately 33% of that of neratinib. nerlynxhcp.comoncologynewscentral.comfda.gov Other significant active metabolites include the pyridine (B92270) N-oxide (M3), dimethylamine (B145610) N-oxide (M7), and bis-N-oxide (M11) derivatives. oncologynewscentral.com

The following table summarizes the relative systemic exposure of neratinib's main active metabolites observed in human studies, which informs the understanding derived from preclinical models.

| Compound | Metabolite Code | Relative Systemic Exposure (AUC) vs. Neratinib (%) |

|---|---|---|

| Neratinib | Parent Drug | 100% |

| This compound | M6 | 33% |

| Pyridine N-oxide neratinib | M3 | 15% |

| Dimethylamine N-oxide neratinib | M7 | 22% |

| Bis-N-oxide neratinib | M11 | 4% |

Preclinical investigations using in vivo models such as xenografts in athymic nude mice have been crucial for evaluating the anti-tumor efficacy of neratinib. nih.gov These models, which involve implanting human cancer cell lines (e.g., BT474, A431, SKOV3) into mice, have demonstrated neratinib's effectiveness in HER2-overexpressing and EGFR-amplified tumors. nih.gov While these studies primarily focus on efficacy, the metabolic data derived from such models are consistent with the findings in humans, confirming the formation of this compound and other metabolites.

Mechanisms of Metabolite Formation and Pathways

The formation of this compound occurs through a specific biochemical reaction known as N-demethylation. This process involves the enzymatic removal of a methyl group from a nitrogen atom within the neratinib molecule.

The primary pathway for this transformation is hepatic oxidation mediated by CYP3A4. The mechanism involves the CYP3A4 enzyme binding to the neratinib substrate. In a complex catalytic cycle utilizing molecular oxygen and NADPH as a cofactor, the enzyme hydroxylates the methyl group attached to the nitrogen. This creates an unstable carbinolamine intermediate, which then spontaneously decomposes, releasing formaldehyde (B43269) and the N-desmethylated metabolite, this compound. This pathway is a common metabolic route for many drugs that contain N-methyl moieties. For other tyrosine kinase inhibitors like imatinib, N-demethylation is also a primary metabolic pathway mediated by CYP enzymes, including CYP3A4. nih.gov

Pharmacological Activity and Molecular Mechanisms of N Desmethyl Neratinib

In Vitro Receptor Tyrosine Kinase (RTK) Inhibition Profile

The primary mechanism of action for this class of compounds involves direct inhibition of the ErbB family of receptor tyrosine kinases.

N-Desmethyl neratinib (B1684480) is an active inhibitor of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4). fda.gov In vitro studies have confirmed that this metabolite, along with other metabolites of neratinib, inhibits the kinase activity of these key oncogenic drivers. fda.gov

While specific IC50 values for N-Desmethyl neratinib are not widely published in peer-reviewed literature, the activity of the parent compound, neratinib, provides a benchmark for the family's potency. Neratinib itself is a potent inhibitor of HER2 and EGFR, with typical IC50 values in the nanomolar range.

| Target Receptor | IC50 (nM) | Source |

|---|---|---|

| HER2 (ErbB2) | 59 | nih.govnih.govtocris.com |

| EGFR (ErbB1) | 92 | nih.govnih.govtocris.com |

| HER4 (ErbB4) | Not specified | nih.gov |

As an active metabolite, this compound contributes to the sustained inhibition of these critical signaling nodes in cancer cells.

A defining characteristic of neratinib is its nature as an irreversible inhibitor. nih.govnih.gov This is achieved through the formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the EGFR, HER2, and HER4 kinases. nih.gov The chemical structure of this compound retains the critical α,β-unsaturated butenamide moiety, which acts as a Michael acceptor to facilitate this covalent interaction. nih.gov

This structural feature strongly indicates that this compound shares the same mechanism of irreversible binding as its parent compound. This covalent and thus irreversible inhibition leads to a prolonged duration of action that is not solely dependent on the circulating concentration of the drug, but rather on the turnover rate of the receptor protein itself. nih.gov

Cellular Signaling Pathway Modulation

By inhibiting the kinase activity of ErbB receptors, this compound is anticipated to block the initiation of downstream signaling cascades critical for tumor cell proliferation and survival.

Activation of ErbB receptors is initiated by ligand-induced dimerization and subsequent autophosphorylation of tyrosine residues in their intracellular domain. This phosphorylation creates docking sites for downstream signaling proteins. A key consequence of neratinib's irreversible binding is the potent inhibition of this receptor autophosphorylation. nih.govtocris.comnih.gov Studies on the parent compound have demonstrated that even acute treatment with low doses leads to a persistent decrease in HER2 and EGFR phosphorylation in cancer cell lines. nih.gov As an active inhibitor, this compound contributes to this effect, effectively shutting down receptor signaling at its origin and preventing the activation of pathways that drive malignant growth.

| Compound Name | Synonyms | Metabolic Relationship | Key Pharmacological Feature |

|---|---|---|---|

| This compound | Neratinib metabolite M6, HKI-272 metabolite | Active metabolite of Neratinib | Inhibits EGFR, HER2, and HER4 in vitro |

| Neratinib | HKI-272 | Parent Compound | Potent, irreversible pan-ErbB inhibitor |

Contribution to Overall Pharmacological Activity in Preclinical Systems

Preclinical data and pharmacological assessments confirm that this compound, along with other metabolites like M3, M7, and M11, is not an inactive byproduct but an active compound that contributes to the therapeutic efficacy of neratinib. fda.gov In vitro studies have demonstrated that this compound inhibits the kinase activity of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4. fda.gov This mechanism mirrors that of the parent drug, which functions as an irreversible pan-HER inhibitor, blocking receptor autophosphorylation and downstream signaling pathways, such as the MAPK and Akt pathways, which are crucial for the proliferation of cancer cells. drugbank.comnih.gov

The table below summarizes the systemic exposure and plasma half-life of neratinib and its major active metabolites, illustrating the significance of this compound.

| Compound | Metabolite ID | Systemic Exposure (% of Total Dose) | Mean Plasma Half-Life (Multiple Doses, hours) |

|---|---|---|---|

| Neratinib | - | - | 14.6 |

| This compound | M6 | 33% | 13.8 |

| Metabolite M3 | M3 | 15% | 21.6 |

| Metabolite M7 | M7 | 22% | 10.4 |

| Metabolite M11 | M11 | 4% | - |

The table below presents the in vitro inhibitory activity of the parent compound, neratinib, against its primary targets.

| Target Kinase | IC₅₀ (nM) |

|---|---|

| HER2 | 59 |

| EGFR | 92 |

Given that this compound shares the core pharmacophore responsible for kinase inhibition, it is understood to follow a similar molecular mechanism. Therefore, the presence of this active metabolite likely extends and enhances the therapeutic effect initiated by neratinib, contributing to the inhibition of tumor growth in preclinical xenograft models that express HER2 and EGFR. fda.govfda.gov The combined and sustained action of neratinib and this compound ensures a more comprehensive blockade of oncogenic signaling pathways.

Preclinical Pharmacokinetics and Cellular Disposition of N Desmethyl Neratinib

Plasma Protein Binding Characteristics in Research Models

Table 1: Species-Dependent Recovery of Neratinib (B1684480) from Plasma Proteins

| Species | Recovery (%) |

|---|---|

| Human | 45 |

| Cynomolgus Monkey | 50 |

| Mouse | 80-100 |

| Rat | 80-100 |

| Rabbit | 80-100 |

| Dog | 80-100 |

Data for the parent compound, neratinib.

In Vitro Transporter Interactions and Substrate Properties

The interaction of N-Desmethyl neratinib with various drug transporters is a critical area of investigation to predict its potential for drug-drug interactions and to understand its distribution and elimination.

Direct in vitro studies definitively characterizing this compound as a substrate or inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are lacking. The parent compound, neratinib, has been shown to be an inhibitor of both P-gp and BCRP. This inhibitory activity is thought to contribute to its efficacy, particularly in the context of brain metastases, by potentially overcoming transporter-mediated drug efflux at the blood-brain barrier. Whether this compound shares these properties is an important question that requires further investigation.

There is a paucity of specific preclinical data examining the interaction of this compound with hepatic uptake transporters such as Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. These transporters play a crucial role in the hepatic clearance of many drugs. Understanding if this compound is a substrate or inhibitor of these transporters is essential for predicting potential drug-drug interactions with co-administered medications that are also handled by OATP1B1 and OATP1B3.

Preclinical Evaluation of Systemic Exposure and Clearance

In a human mass balance study, this compound (M6) was identified as a major circulating metabolite, with its plasma exposure, based on the area under the concentration-time curve (AUC), being 26.2% of that of the parent compound, neratinib nih.gov.

Preclinical pharmacokinetic data for this compound is sparse. A study in rats following multiple oral doses of neratinib provided some insights into the metabolite's behavior. In this study, no significant gender differences were observed in the systemic exposure of M6. The elimination half-life (T1/2) of this compound was determined to be approximately 3.9 hours in male rats and 3.5 hours in female rats onclive.com. Further comprehensive studies in various animal models are needed to fully elucidate the systemic exposure and clearance mechanisms of this active metabolite.

Table 2: Elimination Half-Life (T1/2) of this compound (M6) in Rats

| Sex | Elimination Half-Life (T1/2) in hours |

|---|---|

| Male | 3.9 |

| Female | 3.5 |

Preclinical Efficacy Studies of N Desmethyl Neratinib

In Vivo Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models

Combinatorial Preclinical Strategies with N-Desmethyl Neratinib (B1684480)

Information regarding preclinical studies on the efficacy of N-Desmethyl neratinib in combination with other therapeutic agents is not available in the current body of scientific literature. All published preclinical combination studies have been conducted using the parent drug, neratinib.

Analytical Methodologies for Characterization and Quantification of N Desmethyl Neratinib in Research

Development and Validation of Chromatographic Techniques

Chromatographic techniques are the cornerstone of analytical chemistry in the pharmaceutical industry, offering high-resolution separation of complex mixtures. For N-Desmethyl neratinib (B1684480), both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable tools.

Stability-indicating HPLC methods are fundamental for the analysis of neratinib and its related substances, including N-Desmethyl neratinib. These methods are designed to separate the parent drug from any potential degradation products and impurities that may arise during synthesis, storage, or under forced degradation conditions. The development of such a method involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of neratinib and its impurities would utilize a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724), delivered in either an isocratic or gradient elution mode to ensure the effective separation of all components. UV detection is commonly employed for quantification, with the wavelength selected based on the maximum absorbance of the analytes.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). While specific validation data for a method solely focused on this compound is not extensively detailed in publicly available literature, a representative validation summary for a related substance method capable of quantifying it would resemble the following:

| Validation Parameter | Typical Performance Characteristics |

| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) > 0.99. |

| Accuracy | Recovery values typically within 98-102%. |

| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of < 2%. |

| LOD | In the range of 0.007%–0.010% relative to a nominal concentration of neratinib. |

| LOQ | In the range of 0.02%–0.03% relative to a nominal concentration of neratinib. |

This table is a representation of typical validation parameters for an HPLC method for related substances and is not based on a specific study of this compound.

Forced degradation studies, involving exposure of neratinib to stress conditions such as acid, base, oxidation, heat, and light, are performed to demonstrate the specificity of the HPLC method. These studies help in identifying the degradation products, including this compound, and ensuring that they are well-separated from the main neratinib peak and from each other.

For the highly sensitive and selective quantification of this compound, particularly in biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the superior separation capabilities of liquid chromatography with the precise detection and structural elucidation power of mass spectrometry.

A validated LC-MS/MS method for the simultaneous quantification of neratinib and its metabolites, including this compound (also referred to as M6), has been developed and utilized in clinical studies. Such methods typically involve protein precipitation to extract the analytes from plasma samples, followed by chromatographic separation on a C18 column. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

According to a validation report submitted to the U.S. Food and Drug Administration (FDA), a robust LC-MS/MS assay for the quantification of neratinib and its metabolites M3, M7, and M6 (this compound) in human plasma has been established. The key validation parameters for this compound (M6) from this assay are summarized below:

| Validation Parameter | Performance Characteristics for this compound (M6) |

| Linear Range | 1.50 to 125 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.50 ng/mL |

| Accuracy at LLOQ | Within ±20% of the nominal concentration |

| Precision at LLOQ | %CV (Coefficient of Variation) ≤ 20% |

| Inter- and Intra-assay Accuracy | Within ±15% of the nominal concentration |

| Inter- and Intra-assay Precision | %CV ≤ 15% |

This data is based on a validation report for a method quantifying neratinib and its metabolites in human plasma.

Application as a Reference Standard in Pharmaceutical Research and Development

The availability of highly characterized reference standards is a prerequisite for the accurate quantification of any compound in pharmaceutical analysis. This compound is commercially available as a certified reference material from various suppliers. These reference standards are of high purity and come with a certificate of analysis detailing their identity and purity, which are established using techniques such as NMR, mass spectrometry, and HPLC.

In research and development, the this compound reference standard serves several critical functions:

Identification: It is used to confirm the identity of peaks in a chromatogram by comparing their retention times with that of the standard.

Quantification: It is used to prepare calibration curves to accurately determine the concentration of this compound in a sample.

Method Validation: It is essential for validating analytical methods by assessing parameters like accuracy, precision, and linearity.

System Suitability: It is used to verify the performance of the chromatographic system before running a sequence of samples.

The use of a well-characterized reference standard ensures the reliability and reproducibility of the analytical data generated, which is crucial for regulatory submissions and for making informed decisions during the drug development process.

Use in Investigating Compound Purity and Impurity Profiles in Research Settings

Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. This compound, being a known metabolite, can also be present as a process-related impurity or a degradant in the neratinib drug substance. Therefore, its detection and control are vital for ensuring the safety and efficacy of the final pharmaceutical product.

Stability-indicating analytical methods, such as the HPLC methods discussed earlier, are employed to investigate the purity of neratinib and to establish its impurity profile. In these studies, the this compound reference standard is used to identify and quantify its presence in neratinib samples.

Forced degradation studies are a key component of impurity profiling. By subjecting neratinib to harsh conditions, potential degradation pathways are elucidated, and the resulting degradation products are identified. This information is invaluable for developing appropriate manufacturing processes and storage conditions to minimize the formation of impurities. The presence of this compound as a degradant would be monitored and controlled within the limits set by regulatory guidelines, such as those from the ICH.

Structure Activity Relationship Sar of N Desmethyl Neratinib and Analogues

Impact of N-Desmethylation on Receptor Binding Affinity and Kinase Inhibitory Potency

N-Desmethyl neratinib (B1684480) is a recognized metabolite of neratinib. nih.gov The primary structural difference between N-Desmethyl neratinib and its parent compound, neratinib, is the removal of one of the two methyl groups from the terminal dimethylamino moiety of the butenamide side chain. While neratinib is known to have active metabolites, specific quantitative data on the receptor binding affinity and kinase inhibitory potency (e.g., IC50 values) of this compound against HER2 and EGFR are not widely available in publicly accessible scientific literature.

The parent compound, neratinib, is a potent irreversible inhibitor of the HER2 and epidermal growth factor (EGFR) kinases, with reported IC50 values of 59 nM and 92 nM, respectively. nih.govselleckchem.comrndsystems.com This inhibitory activity is achieved through the covalent binding of the Michael acceptor on the butenamide side chain to a conserved cysteine residue in the ATP-binding pocket of the kinases. nih.gov

The N,N-dimethylamino group on neratinib's side chain is a key feature that influences the drug's physicochemical properties, such as solubility and basicity, which can in turn affect its absorption, distribution, and metabolism. The process of N-demethylation to form this compound is a common metabolic pathway for drugs containing a dimethylamino group. nih.gov The resulting secondary amine in this compound is more polar than the tertiary amine in neratinib. This change in polarity could potentially influence the compound's ability to cross cell membranes and its binding affinity to the target kinases. However, without specific experimental data, the precise impact of this N-desmethylation on the receptor binding and inhibitory potency of this compound remains to be definitively elucidated.

Table 1: Kinase Inhibitory Potency of Neratinib

| Kinase Target | IC50 (nM) |

|---|---|

| HER2 | 59 |

| EGFR | 92 |

Note: IC50 values for this compound are not currently available in the public domain.

Comparative Analysis of Structural Features with Parent Compound and Related Pan-HER Inhibitors

A comparative analysis of the structural features of this compound with its parent compound, neratinib, and other pan-HER inhibitors like afatinib (B358) and dacomitinib, reveals common pharmacophoric elements essential for their inhibitory activity, as well as subtle differences that can influence their potency and selectivity.

Key Structural Features:

Quinoline (B57606) Core: Like neratinib, this compound possesses a 4-anilinoquinoline core structure. This scaffold is a common feature among many ATP-competitive kinase inhibitors, serving to anchor the molecule within the ATP binding pocket of the kinase.

Irreversible Binding Moiety: The acrylamide (B121943) Michael acceptor group on the butenamide side chain is a critical feature of both neratinib and this compound. This group forms a covalent bond with a cysteine residue in the active site of HER kinases, leading to irreversible inhibition. nih.gov This mechanism of action is shared with other second-generation irreversible pan-HER inhibitors such as afatinib and dacomitinib.

Anilino and Pyridylmethoxy Groups: The 3-chloro-4-(pyridin-2-ylmethoxy)anilino moiety at the 4-position of the quinoline ring is crucial for high-affinity binding. This group occupies a hydrophobic pocket adjacent to the ATP binding site and forms important interactions with the receptor.

Terminal Amine Group: The primary structural distinction lies in the terminal amine group of the butenamide side chain. Neratinib features a dimethylamino group, whereas this compound has a methylamino group. This modification alters the steric bulk and basicity of this part of the molecule.

Comparison with Other Pan-HER Inhibitors:

Afatinib and Dacomitinib: These are also irreversible pan-HER inhibitors that share the 4-anilinoquinoline (or a similar quinazoline (B50416) in the case of afatinib) core and a Michael acceptor group. The primary structural differences between these inhibitors and the neratinib family lie in the substitutions on the quinoline/quinazoline ring and the nature of the side chain containing the Michael acceptor. These variations in structure account for the differences in their potency, selectivity profiles, and clinical efficacy.

Table 2: Comparison of Key Structural Features of Pan-HER Inhibitors

| Compound | Core Structure | Irreversible Binding Moiety | Terminal Group on Side Chain |

|---|---|---|---|

| Neratinib | 4-Anilinoquinoline | Acrylamide | N,N-Dimethylamino |

| This compound | 4-Anilinoquinoline | Acrylamide | N-Methylamino |

| Afatinib | 4-Anilinoquinazoline | Acrylamide | Tetrahydrofuranyl |

| Dacomitinib | 4-Anilinoquinoline | Acrylamide | Piperidinyl |

Insights for Rational Design and Development of Novel Kinase Inhibitors Based on Structural Modifications

The SAR of this compound and its comparison with neratinib and other pan-HER inhibitors offer valuable insights for the rational design of new kinase inhibitors with improved properties.

Modulation of Physicochemical Properties: The N-desmethylation of neratinib highlights how minor structural modifications to the terminal amine group can alter the physicochemical properties of the inhibitor. By systematically modifying this group, it may be possible to fine-tune properties such as solubility, membrane permeability, and metabolic stability. This could lead to the development of inhibitors with improved pharmacokinetic profiles.

Optimizing the Side Chain: The butenamide side chain containing the Michael acceptor is crucial for the irreversible inhibition of HER kinases. The length, flexibility, and terminal substituent of this side chain can be modified to optimize the covalent interaction with the target cysteine residue. The change from a tertiary amine in neratinib to a secondary amine in this compound could influence the reactivity of the Michael acceptor through electronic effects, potentially altering the rate of covalent bond formation.

Exploring Alternative Scaffolds: While the 4-anilinoquinoline scaffold has proven effective, exploring alternative heterocyclic core structures could lead to inhibitors with novel binding modes or improved selectivity profiles. The key is to maintain the essential interactions with the hinge region of the kinase ATP-binding pocket.

Balancing Potency and Selectivity: A major challenge in kinase inhibitor design is achieving selectivity for the target kinase(s) to minimize off-target effects. The structural modifications on the anilino and quinoline moieties play a significant role in determining the selectivity profile. By carefully designing these substitutions, it may be possible to develop inhibitors with a desired spectrum of activity against different members of the HER family or other kinase families.

Potential Research Applications and Future Directions for N Desmethyl Neratinib

N-Desmethyl Neratinib (B1684480) as a Mechanistic Probe in Cellular Signaling Pathways

N-Desmethyl neratinib serves as a valuable mechanistic probe for dissecting the intricate cellular signaling pathways targeted by its parent compound. Neratinib itself is an irreversible pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4, which in turn blocks downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways that are critical for tumor cell proliferation and survival. researchgate.netnih.govnih.gov

The structural difference between neratinib and its N-desmethyl metabolite allows for a focused investigation into how this specific chemical group influences target engagement, inhibitor potency, and selectivity across the kinome. Such studies are fundamental to understanding the molecular interactions that govern the inhibition of key oncogenic drivers like HER2 and EGFR, providing a clearer picture of the compound's mechanism of action at a molecular level.

| Compound | Molecular Formula | Structural Difference from Neratinib | Metabolic Pathway |

|---|---|---|---|

| Neratinib | C₃₀H₂₉ClN₆O₃ | N/A (Parent Compound) | N/A |

| This compound | C₂₉H₂₇ClN₆O₃ | Loss of one methyl group (CH₃) from the terminal dimethylamino moiety | N-demethylation via CYP450 enzymes (primarily CYP3A4) |

Role in Understanding Drug Resistance Mechanisms at a Molecular and Cellular Level

The study of this compound is critical for understanding acquired resistance to neratinib. One of the identified mechanisms of resistance in cancer cells is the increased activity of the drug-metabolizing enzyme CYP3A4. researchgate.netnih.govnih.gov This enzyme is principally responsible for the conversion of neratinib into its metabolites, including this compound. researchgate.net

Research into neratinib-resistant cell lines has demonstrated that increased CYP3A4 activity is a significant finding. researchgate.netnih.gov Furthermore, the use of CYP3A4 inhibitors has been shown to partially restore sensitivity to neratinib in these resistant cells, mechanistically linking the metabolic conversion process to the resistance phenotype. researchgate.net Therefore, monitoring the ratio of neratinib to this compound can serve as a biomarker for this type of metabolism-driven drug resistance, offering insights at both the molecular and cellular levels.

| Finding | Implication for this compound | Reference |

|---|---|---|

| Increased CYP3A4 activity identified as a novel mechanism of acquired neratinib resistance in HER2-positive breast cancer cells. | Suggests that accelerated conversion of neratinib to this compound and other metabolites can reduce the efficacy of the parent drug. | researchgate.netnih.gov |

| Neratinib-resistant cells exhibit cross-resistance to other HER2-targeted drugs like lapatinib (B449) and trastuzumab. | The underlying mechanism of increased metabolism may confer broader resistance to drugs that are also CYP3A4 substrates. | nih.govnih.gov |

| Inhibition of CYP3A4 with ketoconazole (B1673606) partially restores neratinib sensitivity in resistant cell lines. | Confirms that the metabolic breakdown of neratinib, which produces this compound, is a key component of the resistance mechanism. | researchgate.net |

Contribution to the Discovery and Development of Next-Generation Kinase Inhibitors

Insights gained from studying this compound are instrumental in the rational design of next-generation kinase inhibitors. A primary goal in drug development is to create compounds with improved pharmacokinetic profiles, greater potency, and the ability to overcome existing resistance mechanisms. nih.govchoderalab.org

The site of N-demethylation on the neratinib molecule represents a "metabolic soft spot"—a position susceptible to modification by metabolic enzymes. Medicinal chemists can use this information to design new molecules where this site is altered to be less vulnerable to CYP3A4 metabolism. For example, replacing the methyl groups with different chemical moieties could block or slow down the metabolic conversion, potentially leading to a longer drug half-life, increased systemic exposure, and a more durable response.

Moreover, understanding the SAR from this compound—specifically, knowing that the N-desmethyl form retains biological activity—informs chemists about the structural requirements for HER2 and EGFR inhibition. nih.govdrugbank.com It demonstrates that the terminal amine can be modified to some extent without abolishing the compound's inhibitory function. This knowledge allows for greater flexibility in designing new inhibitors that may have improved properties, such as better penetration of the blood-brain barrier or activity against a wider range of resistance mutations, while still retaining the core pharmacophore necessary for target engagement. Thus, the study of this compound directly contributes to the iterative cycle of drug discovery and the development of more effective and resilient kinase inhibitors.

Q & A

Q. What analytical methods are recommended for detecting and quantifying N-desmethyl neratinib in preclinical pharmacokinetic studies?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. Method validation should include calibration curves (linearity: 1–1000 ng/mL), precision (CV ≤15%), and recovery rates (>80%) in biological matrices like plasma and tissue homogenates. Ensure internal standardization with deuterated analogs to correct for matrix effects .

Q. How does the metabolic pathway of neratinib to this compound influence its pharmacokinetic profile?

Neratinib undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), forming this compound as a major metabolite. In vitro studies using human liver microsomes show that CYP3A4 inhibitors (e.g., ketoconazole) reduce metabolite formation by >70%, while inducers (e.g., rifampicin) increase clearance. Pharmacokinetic models should account for interpatient variability in CYP3A4 activity, particularly in populations with hepatic impairment .

Q. What in vitro models are suitable for studying this compound’s anti-HER2 activity?

Use HER2-overexpressing cell lines (e.g., BT-474, SK-BR-3) to assess potency. Dose-response curves (0.1–10 µM) with 72-hour exposure are typical. Compare IC50 values of this compound to parent neratinib; prior data suggest a 2–3 fold reduction in potency for the metabolite. Include trastuzumab-resistant models (e.g., HCC1954) to evaluate retained efficacy .

Advanced Research Questions

Q. How can conflicting data on this compound’s CNS penetration be resolved in translational studies?

Discrepancies in cerebrospinal fluid (CSF) concentration measurements (e.g., 5–15% of plasma levels) may arise from blood-brain barrier (BBB) efflux transporters (e.g., P-glycoprotein). Use in situ brain perfusion assays in rodents to quantify BBB permeability. Validate findings with PET imaging using radiolabeled this compound in non-human primates. Cross-reference with clinical data from HER2+ breast cancer patients with CNS metastases .

Q. What experimental designs optimize the assessment of this compound in combination therapies?

Adopt a factorial design to evaluate synergism with trastuzumab emtansine (T-DM1) or tucatinib. For example:

Q. How do HER2 somatic mutations (e.g., L755S) affect this compound’s binding affinity and efficacy?

Conduct molecular dynamics simulations to compare binding free energies (ΔG) of neratinib and this compound to wild-type vs. mutant HER2. Validate with kinase inhibition assays (e.g., NanoBRET) showing a 10–50% reduction in potency against L755S mutants. Correlate with clinical response data from next-generation sequencing cohorts in metastatic HER2+ breast cancer .

Q. What statistical approaches address censored data in survival analyses of neratinib metabolite studies?

Use Cox proportional hazards models with time-dependent covariates to adjust for treatment crossover. For interval-censored data (e.g., progression-free survival in CNS), employ Turnbull’s nonparametric estimator. Sensitivity analyses (e.g., rank-preserving structural failure time models) should account for informative censoring in long-term follow-up studies .

Methodological Guidelines

- Data Reproducibility : Follow CONSORT guidelines for preclinical studies. Report all experimental parameters (e.g., cell passage numbers, serum batch details) to mitigate batch effects .

- Conflict Resolution : Apply the Bradford Hill criteria (e.g., consistency, biological plausibility) to reconcile discrepancies between in vitro potency and clinical efficacy data .

- Ethical Compliance : For human tissue studies, ensure IRB approval and adherence to Declaration of Helsinki principles. Use RRIDs for cell lines and antibodies to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.